molecular formula C19H29N3O4S2 B2557316 4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide CAS No. 2380178-75-4

4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

Cat. No.: B2557316
CAS No.: 2380178-75-4
M. Wt: 427.58
InChI Key: UNWXMYKCVTYKFF-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a morpholinyl-thianyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through sulfonation reactions. The morpholinyl-thianyl moiety can be attached via nucleophilic substitution reactions, often using morpholine and thianyl derivatives as starting materials. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or thianyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit protein kinases or other signaling molecules, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S2/c1-21(2)28(24,25)17-5-3-16(4-6-17)18(23)20-15-19(7-13-27-14-8-19)22-9-11-26-12-10-22/h3-6H,7-15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWXMYKCVTYKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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